molecular formula C16H11Cl2FN4O B10941943 4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B10941943
M. Wt: 365.2 g/mol
InChI Key: AFRJNZAGSOJVAE-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro, fluoro, and triazolyl groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide stands out due to its unique combination of chloro, fluoro, and triazolyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

Molecular Formula

C16H11Cl2FN4O

Molecular Weight

365.2 g/mol

IUPAC Name

4-chloro-N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C16H11Cl2FN4O/c17-12-4-1-10(2-5-12)15(24)21-16-20-9-23(22-16)8-11-3-6-13(19)7-14(11)18/h1-7,9H,8H2,(H,21,22,24)

InChI Key

AFRJNZAGSOJVAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl)Cl

Origin of Product

United States

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